Crenigacestat
Vue d'ensemble
Description
Crenigacestat is an orally available inhibitor of the integral membrane protein gamma-secretase (GS), with potential antineoplastic activity . Upon administration, crenigacestat binds to the GS protease complex, thereby blocking the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor . This prevents both the subsequent translocation of NICD to the nucleus to form a transcription factor complex and the expression of Notch-regulated genes . This results in the induction of apoptosis and the inhibition of growth in tumor cells that overexpress Notch .
Physical And Chemical Properties Analysis
Crenigacestat has a molecular weight of 464.44 . It is a solid substance . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.
Applications De Recherche Scientifique
Inhibition of Liver Fibrosis
Crenigacestat has been shown to reduce liver fibrosis in the ecosystem of intrahepatic cholangiocarcinoma (iCCA) through the inhibition of the TGF-β pathway . This is particularly significant as liver fibrosis can lead to cirrhosis and is a major complication of chronic liver diseases.
Cancer-Associated Fibroblasts (CAFs) Inactivation
The drug effectively inactivates CAFs, which are known to produce and secrete extracellular matrix components, thus favoring tumor progression and resistance to therapy. By inhibiting Notch signaling and TGF-β1 secretion, Crenigacestat reduces α-SMA expression in CAFs .
Synergistic Effect with Chemotherapy
Crenigacestat has been observed to increase the effectiveness of Gemcitabine, a chemotherapy agent, in the iCCA PDX model. This suggests that Crenigacestat could be used in combination with other drugs to enhance cancer treatment outcomes .
Phase 1b Clinical Trial for Solid Tumors
A phase 1b study was conducted to determine the recommended phase 2 dose of Crenigacestat in combination with gemcitabine and cisplatin or gemcitabine and carboplatin for patients with advanced or metastatic solid tumors . This study is crucial for establishing the safety and efficacy of Crenigacestat in a clinical setting.
Notch Pathway Inhibition
Crenigacestat serves as a potent Notch inhibitor, decreasing Notch signaling and its downstream biological effects. The Notch signaling pathway is integral in development and tissue homeostasis, and its deregulation has been implicated in multiple malignancies .
Potential in Various Cancer Treatments
While the clinical activity of Crenigacestat in combination with anticancer agents was found to be disappointing in some cases, the potential for its application in various forms of cancer treatment remains a subject of ongoing research .
Modulation of TGF-β Signaling
The drug’s ability to modulate TGF-β signaling is of particular interest, as this pathway is a master regulator gene showing a robust connection between TGF-β1 and Notch pathways. This modulation is crucial for the treatment of diseases where TGF-β plays a significant role .
Reduction of Extracellular Matrix Protein Gene Expression
Crenigacestat has been shown to reduce the expression of genes related to the extracellular matrix protein, which is a key component in the progression of fibrotic diseases and certain types of cancer .
Mécanisme D'action
Target of Action
Crenigacestat, also known as LY3039478, is a potent inhibitor of the Notch signaling pathway . The primary target of Crenigacestat is the Notch receptor , specifically NOTCH1 . The Notch receptor plays a crucial role in cell fate decisions, including cellular differentiation, cell survival, and cell death .
Mode of Action
Upon administration, Crenigacestat binds to the GS protease complex . This binding action blocks the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor . By inhibiting this process, Crenigacestat effectively decreases Notch signaling and its downstream biological effects .
Biochemical Pathways
The inhibition of the Notch signaling pathway by Crenigacestat has significant effects on various biochemical pathways. One of the most modulated pathways is the Transforming Growth Factor-beta (TGF-β) pathway . The TGF-β pathway is a master regulator gene showing a robust connection with the Notch pathway . Crenigacestat treatment significantly reduces TGF-β1 mRNA and protein levels in tumoral tissue .
Pharmacokinetics
The pharmacokinetics of Crenigacestat have been studied in patients with advanced or metastatic solid tumors . The recommended phase 2 dose for Crenigacestat was determined to be 50 mg . .
Safety and Hazards
Propriétés
IUPAC Name |
4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBAQKQAINQRFW-UGSOOPFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crenigacestat | |
CAS RN |
1421438-81-4 | |
Record name | Crenigacestat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-3039478 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12050 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CRENIGACESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.